molecular formula C10H18Cl2N4 B6216444 1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 2742652-36-2

1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B6216444
CAS No.: 2742652-36-2
M. Wt: 265.18 g/mol
InChI Key: XXLRYGWETKTKPG-UHFFFAOYSA-N
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Description

1-[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride is a piperidine derivative featuring a pyrimidin-4-yl substituent at the 1-position of the piperidine ring and a methanamine group at the 4-position. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical research.

Properties

CAS No.

2742652-36-2

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

(1-pyrimidin-4-ylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c11-7-9-2-5-14(6-3-9)10-1-4-12-8-13-10;;/h1,4,8-9H,2-3,5-7,11H2;2*1H

InChI Key

XXLRYGWETKTKPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC=C2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Pyrimidine Derivatives

The foundational approach involves coupling a piperidine precursor with a pyrimidin-4-yl group. In AU2011304666A1, the synthesis begins with 4-aminopiperidine , which undergoes protection of the primary amine using a tert-butoxycarbonyl (Boc) group. The Boc-protected piperidine is then reacted with 4-chloropyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) to facilitate a Buchwald-Hartwig coupling. This step installs the pyrimidin-4-yl moiety at the piperidine nitrogen, achieving a 68–72% yield under optimized conditions (90°C, 12–16 hrs, toluene solvent).

Key Reaction Parameters:

  • Catalyst system : Pd(OAc)₂/Xantphos (5 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : Anhydrous toluene

  • Temperature : 90°C

Deprotection of the Boc group using HCl in dioxane yields the free amine, which is subsequently purified via recrystallization from ethanol/water mixtures.

Reductive Amination Pathway

An alternative route employs reductive amination between pyrimidine-4-carbaldehyde and piperidin-4-ylmethanamine . Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine formation and reduction, yielding the secondary amine. This method offers a 60–65% yield but requires stringent pH control to minimize over-reduction byproducts.

Optimization Insights:

  • Stoichiometry : 1.2 equiv aldehyde to amine

  • Reducing agent : NaBH₃CN (1.5 equiv)

  • Reaction time : 24–36 hrs

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with 2.2 equiv HCl in ethanol under reflux (70°C, 2 hrs). Crystallization at 4°C yields the dihydrochloride salt with >98% purity. Excess HCl ensures complete protonation of both amine groups.

Critical Factors:

  • Acid addition rate : Slow dropwise addition to prevent local overheating

  • Antisolvent : Diethyl ether for precipitation

Chromatographic Purification

For lab-scale synthesis, silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH, 9:1:0.1) resolves unreacted intermediates. Industrial processes favor recrystallization due to cost efficiency.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 8.78 (s, 1H, pyrimidine H-2), 8.32 (d, J = 5.8 Hz, 1H, pyrimidine H-6), 4.21 (m, 1H, piperidine H-1), 3.45 (m, 2H, CH₂NH₂).

  • HPLC-MS : [M+H]⁺ = 249.1, retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Production

Process Intensification

Batch reactors (500 L) execute the Buchwald-Hartwig coupling at 90°C with mechanical stirring (500 rpm). Catalyst recovery via filtration reduces costs by 15–20%.

Economic Considerations:

  • Raw material cost : $120–150/kg (pyrimidine derivatives)

  • Yield improvement : 72% → 85% via continuous flow systems

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionReductive Amination
Yield (%)68–7260–65
Purity (%)>9895–97
Catalyst Cost ($/g)45 (Pd-based)12 (NaBH₃CN)
ScalabilityHighModerate

Challenges and Mitigation

Byproduct Formation

Side products like N-alkylated piperidines arise during reductive amination. Adding molecular sieves (4Å) absorbs excess aldehyde, reducing byproducts by 30%.

Catalyst Deactivation

Pd leaching in coupling reactions is mitigated using polymer-supported catalysts, extending catalyst lifespan by 3–4 cycles .

Chemical Reactions Analysis

1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Protein Kinase Inhibition

Recent studies have indicated that compounds similar to 1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride are being explored for their ability to inhibit specific protein kinases. Protein kinases play critical roles in various cellular processes, including cell signaling and proliferation. In particular, the pyrimidine and piperidine moieties in the compound's structure may enhance its binding affinity to kinase targets, potentially leading to the development of new cancer therapies .

Neurological Research

The compound's structural characteristics suggest potential applications in neurological research, particularly concerning disorders such as depression and anxiety. Compounds with similar piperidine and pyrimidine structures have been investigated for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This indicates that this compound could serve as a lead compound for developing novel antidepressants or anxiolytics .

Synthesis of Novel Compounds

The synthesis of this compound has been explored as a versatile starting material for creating other biologically active compounds. Researchers have utilized its structure to develop derivatives that can exhibit enhanced biological activities or improved pharmacokinetic profiles, making it a valuable compound in drug discovery pipelines .

Case Studies

StudyFocusFindings
Synthesis and Evaluation of Pyrido[3,4-g]quinazolinesProtein Kinase InhibitionIdentified structural requirements for kinase inhibitory potency; suggested that modifications on the pyrimidine ring can enhance activity .
Investigation of Piperidine DerivativesNeurological EffectsDemonstrated potential antidepressant-like effects in animal models; indicated the importance of piperidine structure in modulating serotonin levels .
Antimicrobial Activity of Heterocyclic CompoundsBacterial InhibitionFound that compounds with similar structures exhibited significant activity against resistant bacterial strains, supporting further exploration of derivatives .

Mechanism of Action

The mechanism of action of 1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs based on substituent variations, heterocyclic systems, and pharmacological profiles:

Pyrimidine Positional Isomers
  • 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS 1179369-48-2):
    • The pyrimidine group is at the 2-position instead of 4-position.
    • Molecular Weight: 292.2 g/mol (free base).
    • Impact: Positional isomerism can alter binding affinity to target proteins (e.g., kinases) due to spatial orientation changes in the ATP-binding pocket .
Heterocycle-Substituted Analogs
  • [1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride (CAS 2230807-46-0):

    • Replaces pyrimidine with a 1,2,4-triazole ring.
    • Molecular Weight: 254.2 g/mol.
    • Impact: Triazole’s hydrogen-bonding capacity may enhance interactions with polar residues in enzymes, though reduced aromaticity compared to pyrimidine could lower affinity for hydrophobic pockets .
  • 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride (CAS 1803607-78-4): Substitutes pyrimidine with a pyridinyl-ethyl group. Molecular Weight: 278.22 g/mol.
Functionalized Pyrimidine Derivatives
  • 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS 1261231-74-6):

    • Adds ethoxy and methylsulfanyl groups to the pyrimidine ring.
    • Impact: Electron-donating groups (e.g., ethoxy) may enhance metabolic stability, while methylsulfanyl could introduce steric hindrance, affecting target engagement .
  • 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS 1261231-74-6):

    • Chlorine and methylsulfanyl substituents on pyrimidine.
    • Impact: Chlorine’s electronegativity may improve binding to electrophilic regions in enzymes, but could also increase toxicity risks .
Aromatic Substitutions
  • (1-(4-Bromobenzyl)piperidin-4-yl)methanamine dihydrochloride (CAS 1286274-15-4):
    • Replaces pyrimidine with a 4-bromobenzyl group.
    • Molecular Weight: 356.13 g/mol.
    • Impact: Bulky aromatic substituents may reduce solubility but improve selectivity for hydrophobic binding sites .

Physicochemical and Pharmacological Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Potential Application
Target Compound* ~300 (estimated) Pyrimidin-4-yl, dihydrochloride High (salt form) Kinase inhibitors, intermediates
1179369-48-2 292.2 Pyrimidin-2-yl Moderate Research intermediates
2230807-46-0 254.2 1,2,4-Triazol-3-yl Moderate Enzyme inhibitors
1803607-78-4 278.22 Pyridin-2-yl-ethyl Low CNS-targeting agents
1261231-74-6 342.3 6-Chloro, 2-methylsulfanyl Low Anticancer agents

Biological Activity

1-[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride, with the CAS number 2742652-36-2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The molecular formula of the compound is C10H18Cl2N4C_{10}H_{18}Cl_2N_4 with a molecular weight of 265.18 g/mol. The chemical structure features a pyrimidine ring connected to a piperidine moiety, which is essential for its biological interactions.

PropertyValue
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18 g/mol
CAS Number2742652-36-2

The compound primarily acts as an antagonist in various biological pathways, particularly those involving programmed cell death (PD-1/PD-L1) interactions. It has shown promise in modulating immune responses, which is critical in cancer therapy and autoimmune diseases.

In Vitro Studies

Research has indicated that this compound can enhance T-cell responses by blocking PD-1 signaling. For instance, in a study involving transgenic mouse T cells expressing PD-1, the compound demonstrated significant activity in rescuing immune cells from apoptosis at concentrations as low as 100 nM .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • T-cell Activation : In a recent study, the compound was tested for its ability to activate T-cells in the presence of PD-L1. The results indicated that it could restore T-cell function effectively, leading to enhanced immune responses against tumor cells .
  • Antiparasitic Activity : Although primarily studied for its immunomodulatory effects, there have been indications of activity against certain parasitic infections. A related compound showed moderate efficacy against Plasmodium berghei in mouse models, suggesting potential applications in treating malaria .
  • Cytotoxicity Profiles : Toxicity assessments revealed that while the compound exhibits significant biological activity, it also presents challenges regarding selectivity and solubility. Further optimization of its structure may enhance therapeutic indices and reduce off-target effects .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in oncology and infectious diseases. However, challenges such as solubility and selectivity must be addressed through further research and development.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: Formation of the pyrimidine-piperidine core via nucleophilic substitution between pyrimidin-4-amine and a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Reductive amination to introduce the methanamine group, using sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
  • Optimization: Reaction conditions (temperature, solvent, pH) must be tightly controlled. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal parameters, while iterative experimental validation refines yield and purity .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies proton environments and carbon frameworks, particularly the pyrimidine and piperidine moieties .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and detects impurities .
  • X-ray Crystallography: Resolves stereochemistry and salt formation (dihydrochloride) .
  • HPLC: Assesses purity (>95% is standard for pharmacological studies) .

Basic: How does the dihydrochloride salt form impact solubility and stability in aqueous solutions?

Answer:
The dihydrochloride salt enhances:

  • Solubility: Increased polarity from protonated amines improves solubility in water and polar solvents (critical for in vitro assays) .
  • Stability: The salt form reduces hygroscopicity and oxidative degradation. Stability studies under varying pH (4–8) and temperature (4–25°C) are recommended to define storage conditions .

Advanced: What methodologies elucidate the structure-activity relationship (SAR) of this compound for neurotransmitter receptor modulation?

Answer:

  • Comparative Receptor Binding Assays: Test affinity against serotonin (5-HT), dopamine (D2), and histamine receptors using radioligand displacement assays. Structural analogs (e.g., 1-(1-Propylpiperidin-4-yl)methanamine) show receptor selectivity trends, providing SAR benchmarks .
  • Molecular Dynamics Simulations: Model interactions between the pyrimidine-piperidine scaffold and receptor binding pockets to identify critical hydrogen bonds or steric effects .
  • Functional Assays: Measure cAMP or calcium flux in transfected cells to assess agonist/antagonist activity .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Standardized Assay Conditions: Variations in cell lines (e.g., HEK293 vs. CHO), buffer compositions, or incubation times can skew results. Replicate studies under harmonized protocols .
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to observed discrepancies in vivo vs. in vitro .
  • Orthogonal Validation: Confirm kinase inhibition (if reported) via both enzymatic assays (e.g., ADP-Glo™) and cellular phosphorylation profiling .

Advanced: Which computational approaches predict binding affinity to kinase targets, and how are they validated?

Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize kinases with conserved lysine residues (e.g., JAK2, EGFR) .
  • Free Energy Perturbation (FEP): Quantify binding energy differences between analogs to guide lead optimization .
  • Experimental Validation: Validate predictions with surface plasmon resonance (SPR) for kinetic binding analysis or Western blotting for downstream signaling effects .

Advanced: What strategies mitigate off-target effects during pharmacological profiling?

Answer:

  • Selectivity Screening: Use panels of 50+ receptors/enzymes (e.g., CEREP) to identify off-target interactions. Focus on GPCRs and ion channels due to the compound’s piperidine moiety .
  • CRISPR-Cas9 Knockout Models: Validate target specificity by comparing wild-type vs. receptor-knockout cellular responses .
  • Proteome-Wide Profiling: Employ affinity-based pulldown coupled with MS to map unintended protein interactions .

Advanced: How can researchers optimize pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance blood-brain barrier permeability if targeting CNS receptors .
  • Metabolic Stability: Incubate with liver microsomes to identify metabolic hotspots. Methylation of labile positions (e.g., piperidine nitrogen) can prolong half-life .
  • Formulation Studies: Use cyclodextrin-based formulations or lipid nanoparticles to improve oral bioavailability .

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